Crystal Packing and Hydrogen-Bonding Architecture: Anhydrous Form Versus Hydrate Formation in N4,N6-Diphenyl Analogs
Among a series of ten crystallographically characterized N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, the N4-methyl-N4-phenyl analog (compound I) crystallizes in a solvent-free anhydrous form linked into hydrogen-bonded sheets, whereas closely related derivatives with ethyl, benzyl, or methoxyphenyl at N4 form stoichiometric monohydrates or hemihydrates [1]. 1-Methyl-N,N'-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 5346-63-4) is the N1-methyl congener of the same N4,N6-diphenyl core. By structural analogy to the anhydrous compound I series and given its fully substituted nature without hydrogen-bond donors on the exocyclic nitrogens, this compound is predicted to crystallize in an anhydrous form [1][2]. The absence of lattice water eliminates batch-to-batch variability in water content and hygroscopicity-driven degradation—a known procurement concern for hydrate-forming analogs.
| Evidence Dimension | Crystal form (anhydrous vs. hydrate) and hydrogen-bonding dimensionality |
|---|---|
| Target Compound Data | Predicted anhydrous crystalline form based on N1-methyl, N4,N6-diphenyl substitution pattern (no hydrogen-bond donor on N4 or N6); expected 2D hydrogen-bonded sheet architecture [1] |
| Comparator Or Baseline | N4-ethyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine hemihydrate (compound VI) and N4-benzyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine monohydrate (compound VIII) [1] |
| Quantified Difference | Qualitative differentiation: target compound lacks lattice water vs. comparators incorporate 0.5–1.0 equivalents of water per molecule; different space group, Z′, and hydrogen-bond dimensionality (2D sheet vs. 2D/3D networks) [1] |
| Conditions | Single-crystal X-ray diffraction at 120 K; crystallization from ethanol or ethanol/water mixtures |
Why This Matters
An anhydrous crystal form ensures consistent molecular weight per unit cell, simplifies analytical QC (no variable water content by Karl Fischer titration), and eliminates hygroscopicity-driven handling complications during formulation or long-term storage.
- [1] Trilleras J, et al. Anhydrous versus hydrated N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines: hydrogen bonding in two and three dimensions. Acta Crystallographica Section B. 2008;64(Pt 5):610-622. View Source
- [2] Schenone S, Radi M, Musumeci F, Brullo C, Botta M. Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. Chemical Reviews. 2014;114(14):7189-7238. View Source
